3-(3-Bromophenoxy)cyclobutan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenoxy)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-2-1-3-9(4-7)13-10-5-8(12)6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTSFYQGKNPUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297624 | |
| Record name | Cyclobutanone, 3-(3-bromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-85-1 | |
| Record name | Cyclobutanone, 3-(3-bromophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone, 3-(3-bromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Bromophenoxy Cyclobutan 1 One
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.comias.ac.in For 3-(3-bromophenoxy)cyclobutan-1-one, two primary disconnection strategies can be envisioned, focusing on the key structural features: the ether linkage and the cyclobutanone (B123998) ring itself.
Strategy A: Disconnection of the C-O Ether Bond
The most straightforward disconnection is at the carbon-oxygen bond of the phenoxy ether (C-O disconnection). This approach simplifies the target molecule into two readily available or easily synthesizable precursors: 3-bromophenol (B21344) and a cyclobutanone bearing a suitable leaving group at the 3-position, such as 3-hydroxycyclobutanone or 3-halocyclobutanone. This strategy is advantageous as it separates the synthesis of the aromatic and aliphatic portions of the molecule.
Strategy B: Disconnection of the Cyclobutanone Ring
A more fundamental approach involves the disconnection of the four-membered ring. This strategy considers the formation of the cyclobutane (B1203170) skeleton as the key bond-forming event. The most common approach for this is a [2+2] cycloaddition. nih.govresearchgate.net This disconnection leads to two two-carbon synthons. For the target molecule, this could involve the reaction between a ketene and an alkene, such as the cycloaddition of ketene with 3-bromophenyl vinyl ether.
These two primary disconnection strategies form the basis for the various synthetic routes toward this compound and other functionalized cyclobutanones.
Synthesis of the Cyclobutanone Core in Functionalized Systems
The construction of the cyclobutanone core is a pivotal step in the synthesis of molecules like this compound. The methods employed must be compatible with the existing functional groups or allow for their introduction at a later stage.
The [2+2] cycloaddition is arguably the most powerful and frequently utilized method for constructing cyclobutane rings. acs.orgnih.gov This reaction involves the union of two double-bond-containing components to form a four-membered ring. acs.org Several variants of this reaction are applicable to cyclobutanone synthesis.
The cycloaddition of a ketene with an alkene is a classic and reliable method for preparing cyclobutanones. acs.orgorgsyn.org These reactions can be performed under thermal conditions, but the use of Lewis acids can improve reactivity, yield, and stereoselectivity, especially with unactivated alkenes. orgsyn.orgnih.gov Ketenes, which can be generated in situ from acid chlorides and a non-nucleophilic base, act as the electrophilic component in this reaction. nih.govlibretexts.org
For the synthesis of the target compound, a potential route involves the reaction of a suitable ketene with 3-bromophenyl vinyl ether. Alternatively, an alkoxy-substituted ketene could react with a simple alkene. The regiochemistry is generally predictable, with the more nucleophilic carbon of the alkene attacking the electrophilic carbonyl carbon of the ketene. libretexts.org Lewis acid catalysis, for instance with ethylaluminum dichloride (EtAlCl₂), has been shown to significantly enhance the efficiency of these cycloadditions. nih.gov
Table 1: Examples of Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions orgsyn.org
| Ketene Precursor | Alkene | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
| Phenylacetyl chloride | Cyclopentene | EtAlCl₂ | 84 | 13:1 |
| Propionyl chloride | (Z)-1-Phenylpropene | EtAlCl₂ | 75 | 18:1 |
| Phenylacetyl chloride | Styrene | EtAlCl₂ | 59 | 7:1 |
Photochemical [2+2] cycloadditions are a powerful tool for forming cyclobutane rings, often proceeding with high levels of regio- and stereoselectivity. researchgate.netacs.org These reactions typically involve the excitation of one of the alkene components to a triplet state, which then adds to the ground state of the second alkene. nih.gov The De Mayo reaction, a sequence involving the photocycloaddition of an alkene to a 1,3-dicarbonyl compound followed by a retro-aldol reaction, is a well-known method for producing functionalized cyclobutanes. acs.org
The synthesis of the cyclobutanone core can be achieved through the photocycloaddition of an alkene with an enone. acs.org Copper(I) salts can also be used to catalyze [2+2] cycloadditions between unactivated alkenes using visible light, providing an alternative to high-energy UV irradiation. nih.govresearchgate.net This method has been successfully applied in the synthesis of complex natural products containing a cyclobutane moiety. nih.govresearchgate.net
Table 2: Comparison of Photochemical [2+2] Cycloaddition Conditions nih.gov
| Maleimide Type | Alkene Partner | Irradiation Wavelength | Catalyst/Sensitizer | General Outcome |
| N-Alkyl Maleimide | Various Alkenes | 370 nm (UVA) | None | Good to high yields |
| N-Aryl Maleimide | Various Alkenes | 440 nm (Blue LED) | Thioxanthone | Good yields |
In recent years, significant advances have been made in the development of organocatalytic and asymmetric [2+2] cycloadditions, allowing for the enantioselective synthesis of chiral cyclobutane derivatives. thieme-connect.com These methods often employ chiral secondary amines (e.g., derived from proline) to activate α,β-unsaturated aldehydes or ketones through the formation of dienamine intermediates. acs.orgnih.gov
This activation strategy facilitates a formal [2+2] cycloaddition with various partners, such as nitroolefins, to construct cyclobutanes with multiple contiguous stereocenters with high diastereo- and enantiocontrol. acs.org Chiral phosphoric acids have also been employed as catalysts in asymmetric [2+2] cycloadditions of alkynes with quinones to afford functionalized cyclobutenes with excellent enantioselectivity. researchgate.net Such methodologies could potentially be adapted to achieve an asymmetric synthesis of this compound.
Besides cycloaddition reactions, the cyclobutanone skeleton can also be accessed through the rearrangement of other ring systems. These methods are valuable alternatives, particularly for constructing highly substituted or strained cyclobutanes.
Ring Expansion: One-carbon ring expansion reactions are a common strategy for synthesizing cyclic ketones. utexas.edu For cyclobutanone synthesis, this often involves the rearrangement of cyclopropane derivatives. For example, the acid-catalyzed semipinacol rearrangement of tertiary vinylic cyclopropyl alcohols can produce cyclobutanones bearing α-quaternary stereocenters with high enantioselectivity. organic-chemistry.org Similarly, oxidative ring expansion of methylenecyclopropanes provides a facile route to 2,2-diarylcyclobutanones. organic-chemistry.org Another approach involves the reaction of diazomethane with ketene, which proceeds through the ring expansion of a cyclopropanone intermediate. wikipedia.org
Ring Contraction: Ring contraction strategies involve the synthesis of cyclobutanes from larger, five- or six-membered rings. rsc.orgchemistryviews.org The Wolff rearrangement of α-diazocyclopentanones, induced photochemically or thermally, can yield cyclobutanecarboxylic acid derivatives, which can then be converted to cyclobutanones. ntu.ac.uk A recently developed method involves the stereoselective contraction of readily accessible pyrrolidine derivatives to form functionalized cyclobutanes, a strategy successfully applied to the synthesis of the natural product piperarborenine B. chemistryviews.org
Rearrangement Reactions Leading to Cyclobutanone Frameworks
The formation of the cyclobutanone core can be efficiently achieved through various rearrangement reactions. These methods often utilize readily available precursors and proceed through ring expansion or skeletal reorganization to yield the desired four-membered ring system.
Key rearrangement strategies include:
Semipinacol Rearrangements: Appropriately substituted cyclopropanols can undergo a semipinacol-type rearrangement to expand into cyclobutanones. nih.govorganic-chemistry.org This process is often catalyzed by acids and allows for the stereospecific synthesis of 2,3-disubstituted cyclobutanones from chiral cyclopropanone surrogates. nih.gov
Meinwald Rearrangement: The acid-catalyzed rearrangement of oxaspiropentanes, which are derived from the epoxidation of methylenecyclopropanes, provides a reliable route to cyclobutanones. nih.govorgsyn.org This pathway involves the cleavage of a C-C bond in the strained spirocyclic intermediate followed by ring expansion.
Ring Expansion of Cyclopropanones: Cyclopropanones or their synthetic equivalents can be expanded by one carbon atom using reagents like diazomethane derivatives to furnish cyclobutanones. nih.gov
Rearrangement of (1-hydroxyalkyl)cyclopropanes: These compounds can also be induced to rearrange, providing another pathway to the cyclobutanone skeleton. utexas.edu
These methods are summarized in the table below.
| Rearrangement Type | Precursor | Key Features |
| Semipinacol | Substituted Cyclopropanols | Acid-catalyzed, allows for stereospecific synthesis. nih.gov |
| Meinwald | Oxaspiropentanes | Involves epoxidation of methylenecyclopropanes. nih.govorgsyn.org |
| Diazomethane Ring Expansion | Cyclopropanones | Inserts a methylene (B1212753) group into the three-membered ring. nih.gov |
| (1-hydroxyalkyl)cyclopropane | (1-hydroxyalkyl)cyclopropanes | Provides an alternative route to the four-membered ring. utexas.edu |
Introduction of the Bromophenoxy Moiety
The introduction of the 3-bromophenoxy group onto the cyclobutane ring is a critical step in the synthesis of the target molecule. This can be achieved either by first creating the phenoxy-cyclobutanone linkage and then brominating the aromatic ring, or by coupling a pre-brominated phenol with a cyclobutane precursor.
The formation of the ether bond between the cyclobutane ring and the 3-bromophenol is a common strategy. This typically involves the reaction of a nucleophilic phenoxide with an electrophilic cyclobutane derivative.
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide through an S_N2 mechanism. researchgate.net In the context of synthesizing this compound, this could involve reacting the sodium or potassium salt of 3-bromophenol with a cyclobutanone bearing a leaving group (e.g., a tosylate or halide) at the 3-position.
Buchwald-Hartwig C-O Coupling: Palladium-catalyzed cross-coupling reactions provide a modern and versatile method for forming C-O bonds. This approach can couple aryl halides or triflates with alcohols. nih.gov A potential route could involve coupling 3-hydroxycyclobutanone with 1,3-dibromobenzene or 3-bromoiodobenzene using a suitable palladium catalyst and ligand system.
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). organic-chemistry.org 3-Hydroxycyclobutanone could be coupled with 3-bromophenol under Mitsunobu conditions. This method is known for proceeding with inversion of stereochemistry at the alcohol carbon.
| Reaction Name | Reactants | Key Features |
| Williamson Ether Synthesis | Phenoxide + Alkyl Halide/Tosylate | Classic S_N2 reaction, requires a good leaving group on the cyclobutane ring. researchgate.net |
| Buchwald-Hartwig Coupling | Alcohol + Aryl Halide | Palladium-catalyzed, versatile for C-O bond formation. nih.gov |
| Mitsunobu Reaction | Alcohol + Phenol | Uses PPh₃/DEAD, results in inversion of stereochemistry. organic-chemistry.org |
If the synthesis starts with 3-phenoxycyclobutan-1-one, the next step would be the regioselective bromination of the phenyl ring. The hydroxyl (or ether) group is an ortho-, para-directing group, making direct bromination at the meta-position challenging. However, specific reagents and conditions can achieve the desired regioselectivity.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. mdpi.com The choice of brominating agent is crucial for controlling regioselectivity. mdpi.com
N-Bromosuccinimide (NBS): NBS is a widely used reagent for regioselective bromination, often in polar solvents or in the presence of silica gel. mdpi.com
Bromine (Br₂): Using elemental bromine, often with a Lewis acid catalyst, is a standard method, although it can lead to mixtures of isomers and polybrominated products.
TMSBr/Sulfoxide Systems: A mild and highly regioselective method for the para-bromination of phenols uses trimethylsilyl bromide (TMSBr) with bulky sulfoxides. chemistryviews.org This high selectivity is attributed to a hydrogen bonding interaction between the thioether byproduct and the phenol, sterically favoring para-substitution. chemistryviews.org While this favors the para position, understanding such directing effects is key to manipulating reaction outcomes.
Achieving meta-bromination on a strongly ortho-, para-directing ring requires more complex strategies, such as using blocking groups or directing metalation strategies, which fall outside the scope of simple electrophilic addition. A more straightforward approach is to start with a precursor that is already brominated in the meta position.
Halogen exchange reactions provide a route to replace one halogen with another on an aromatic ring. nih.gov This can be a useful strategy if a precursor with a different halogen at the 3-position of the phenoxy group is more accessible.
Aromatic Finkelstein Reaction: While the classic Finkelstein reaction is for alkyl halides, analogous metal-catalyzed processes exist for aryl halides. frontiersin.org For instance, an aryl iodide can be converted to an aryl bromide. Copper(I) iodide has been used to catalyze the conversion of aryl bromides to aryl iodides, and similar principles can be applied for bromo-de-iodination or bromo-de-chlorination under specific catalytic conditions. frontiersin.org
Metal-Halogen Exchange: This fundamental reaction in organometallic chemistry converts an organic halide into an organometallic compound. wikipedia.org For example, reacting an aryl halide with an organolithium reagent like n-butyllithium can generate a lithiated arene, which can then be quenched with an electrophilic bromine source. wikipedia.org This is particularly useful for introducing bromine if starting from an iodo- or other lithiated precursor. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
Convergent and Divergent Synthetic Routes
The synthesis of this compound can be approached using either a convergent or a divergent strategy.
Divergent Synthesis: This strategy begins with a common intermediate that is then elaborated into different target molecules. A divergent route to this compound could start from 3-hydroxycyclobutanone. This intermediate could be coupled with phenol to give 3-phenoxycyclobutan-1-one, which is then regioselectively brominated. Alternatively, the synthesis could begin with a brominated aromatic precursor onto which the cyclobutanone ring is constructed.
Stereochemical Control in the Synthesis of Substituted Cyclobutanones
While this compound is an achiral molecule, the principles of stereochemical control are paramount when synthesizing substituted cyclobutanone derivatives that may contain one or more stereocenters. nih.gov The inherent strain of the four-membered ring allows for selective modifications that can be controlled regio- and stereoselectively. nih.govresearchgate.net
Methods for achieving stereocontrol include:
[2+2] Cycloadditions: Photochemical and ketene cycloadditions are among the most common and efficient routes to cyclobutane and cyclobutanone derivatives, and enantioselective versions of these reactions have been developed using chiral catalysts or auxiliaries. nih.govresearchgate.net
Organocatalysis: The use of small chiral organic molecules as catalysts has profoundly influenced the synthesis of cyclobutanes. nih.gov For instance, the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones has been achieved via organocatalyzed aldol (B89426) reactions, affording functionalized cyclobutanones with excellent stereoselectivity. nih.gov
Ring Contraction/Expansion: Stereoselective ring contractions, for example from pyrrolidines, can produce highly substituted cyclobutanes with good control over the stereochemistry. acs.orgntu.ac.uk Similarly, stereospecific ring expansions of chiral cyclopropanols provide access to optically active 2,3-disubstituted cyclobutanones. nih.gov
These stereocontrolled methods are crucial for the synthesis of biologically active compounds and complex natural products where specific stereoisomers are required. researchgate.net
Diastereoselective Approaches
Diastereoselective synthesis aims to produce a specific diastereomer of a compound, which are stereoisomers that are not mirror images of each other. For a molecule like this compound, which has stereocenters, different diastereomers are possible. Achieving a high diastereomeric ratio is crucial in many applications.
General approaches to diastereoselective cyclobutane synthesis that could theoretically be adapted include:
Michael Addition to Cyclobutenones: The conjugate addition of nucleophiles to α,β-unsaturated ketones is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In principle, the addition of 3-bromophenol to a cyclobutenone could yield the desired product. The stereochemical outcome of such a reaction would be dependent on the substrate, reagent, and reaction conditions. However, specific studies detailing this approach for 3-aryloxycyclobutanones are not available.
Nucleophilic Substitution on a Precursor: A diastereoselective synthesis could potentially be achieved by starting with a cyclobutane precursor that already possesses the desired relative stereochemistry. For example, a nucleophilic substitution reaction on a stereochemically defined 3-hydroxycyclobutanone derivative could install the 3-bromophenoxy group. The success of this approach would hinge on the availability of the chiral starting material and the stereospecificity of the substitution reaction.
Without specific literature, any discussion of diastereoselective methodologies for this compound remains speculative.
Enantioselective Methodologies
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers, which are non-superimposable mirror images. This is of paramount importance in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.
Potential enantioselective strategies for the synthesis of this compound could involve:
Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. An enantioselective Michael addition of 3-bromophenol to cyclobutenone, mediated by a chiral catalyst, would be a direct approach. Similarly, asymmetric reduction of a precursor diketone or an asymmetric [2+2] cycloaddition could, in theory, provide access to an enantioenriched cyclobutanone intermediate.
Resolution of a Racemic Mixture: This classical method involves separating a 50:50 mixture of enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomeric adducts, which can then be separated by physical means such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.
While these are established principles in asymmetric synthesis, their specific application to the synthesis of this compound has not been reported. The development of such methodologies would require significant research to identify suitable catalysts, reagents, and reaction conditions to achieve high levels of stereocontrol.
Chemical Reactivity and Transformations of 3 3 Bromophenoxy Cyclobutan 1 One
Reactivity of the Cyclobutanone (B123998) Ring System
The cyclobutanone moiety is a versatile functional group in organic synthesis due to its unique structural and electronic properties. The significant ring strain of the cyclobutane (B1203170) ring facilitates reactions that involve its cleavage or rearrangement. nih.gov Consequently, cyclobutanone derivatives are valuable intermediates for constructing complex acyclic and cyclic molecules. nih.govresearchgate.net The reactivity of the ring can be initiated by nucleophiles, electrophiles, light, heat, or transition metal catalysts, leading to a wide array of chemical transformations. nih.govacs.org
Ring-opening reactions are a characteristic feature of cyclobutanone chemistry, providing a strategic pathway to linear compounds. nih.gov This process is driven by the release of the approximately 26 kcal/mol of strain energy associated with the cyclobutane ring.
Cyclobutanones substituted with electron-withdrawing groups, known as donor-acceptor (D-A) cyclobutanes, are particularly susceptible to nucleophilic ring-opening. researchgate.netchemistryviews.org In such systems, a Lewis acid catalyst can activate the carbonyl group, facilitating an attack by a nucleophile. This attack typically leads to the cleavage of a distal carbon-carbon bond, resulting in a 1,4-difunctionalized linear product. A variety of nucleophiles, including electron-rich arenes, thiols, and selenols, have been successfully employed in these transformations. chemistryviews.org For 3-(3-bromophenoxy)cyclobutan-1-one, the phenoxy group would be considered an electron-withdrawing substituent, potentially enabling ring-opening reactions with suitable nucleophiles under Lewis acid catalysis.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Donor-Acceptor Cyclobutanes
| Catalyst | Nucleophile | Product Type | Reference |
|---|---|---|---|
| AlCl₃ | Electron-rich arenes | γ-Aryl substituted diesters | chemistryviews.org |
| AlCl₃ | Thiols | γ-Thio substituted diesters | chemistryviews.org |
| AlCl₃ | Selenols | γ-Seleno substituted diesters | chemistryviews.org |
This table presents examples of nucleophiles used in the ring-opening of generic donor-acceptor cyclobutanes, a class of compounds to which this compound belongs.
While less common than nucleophilic ring-opening for cyclobutanones, electrophilic activation can also lead to ring cleavage, particularly in derivatives that can stabilize a resulting carbocationic intermediate. This pathway is more prevalent in cyclobutene chemistry, where electrophilic attack leads to electrocyclic ring-opening. elsevierpure.comresearchgate.net For cyclobutanones, such reactions are often part of a broader rearrangement sequence rather than a simple ring-opening.
Thermal and photochemical conditions can induce the cleavage of the cyclobutanone ring. nih.gov Photochemical excitation of cyclobutanones can lead to α-cleavage (Norrish Type I reaction), forming a 1,4-diradical intermediate. This diradical can subsequently undergo various reactions, including decarbonylation to form cyclopropane derivatives or fragmentation to yield an alkene and a ketene. etsu.edu
Thermal ring-opening, particularly in cyclobutenones, is a well-established method for generating vinylketene intermediates. nih.gov These reactive species can be trapped by various reagents or undergo intramolecular cyclizations. nih.gov The cyclobutane ring in some photodimerized materials can also be cleaved back into olefins by the application of heat. nih.gov The stability of the 3-(3-bromophenoxy) substituent would likely allow it to remain intact under many of these conditions.
Table 2: Modes of Ring Cleavage for Cyclobutanone Systems
| Condition | Intermediate | Subsequent Reaction | Reference |
|---|---|---|---|
| Photochemical (UV) | 1,4-Diradical | Decarbonylation, Fragmentation | etsu.edu |
| Thermal | Vinylketene (from cyclobutenones) | Trapping, Cyclization | nih.gov |
This table summarizes general pathways for ring cleavage in cyclobutanone and related systems under thermal or photochemical induction.
Ring expansion and contraction reactions represent powerful synthetic strategies for converting the four-membered ring of cyclobutanones into other carbocyclic or heterocyclic systems. nih.gov
Ring Expansion: Cyclobutanones are common precursors for the synthesis of five-, seven-, and eight-membered rings. nih.govresearchgate.netresearchgate.net A frequent approach involves the generation of an alkoxy radical from the cyclobutanone carbonyl, which then undergoes a selective β-scission of a ring C-C bond, leading to an expanded ring structure. researchgate.netresearchgate.net Another method is the Tiffeneau–Demjanov rearrangement, a type of pinacol rearrangement, which can expand the cyclobutane ring. wikipedia.org Furthermore, tandem reactions involving the desymmetrization of prochiral cyclobutanones have been developed to create cyclopentanones and other expanded ring systems. dicp.ac.cn
Ring Contraction: Ring contraction of cyclobutanones can be achieved through photochemical decarbonylation to yield cyclopropane derivatives. etsu.edu Another significant method is the Wolff rearrangement of α-diazoketones derived from cyclobutanone, which generates a ketene that can be trapped to form cyclopropane carboxylic acid derivatives. etsu.eduwikipedia.org
Table 3: Common Ring Rearrangement Reactions of Cyclobutanones
| Reaction Name/Type | Transformation | Key Intermediate/Process | Reference |
|---|---|---|---|
| Radical Ring Expansion | Cyclobutanone → Larger Ring | Alkoxy radical β-scission | researchgate.netresearchgate.net |
| Tiffeneau–Demjanov | Cyclobutanone → Cyclopentanone | Carbocation rearrangement | wikipedia.org |
| Photochemical Decarbonylation | Cyclobutanone → Cyclopropane | 1,4-Diradical | etsu.edu |
This table outlines key methods for the ring expansion and contraction of the cyclobutanone core structure.
The cleavage of carbon-carbon bonds in the cyclobutanone ring is a fundamental process that underlies many of its characteristic reactions, including ring-opening and certain rearrangements. acs.org Transition metals and radical initiators are often employed to achieve selective C–C bond scission. researchgate.netnih.gov
For instance, transition metals like palladium and nickel can insert into a C-C bond of the cyclobutanone ring via oxidative addition or facilitate cleavage through a β-carbon elimination pathway. acs.orgresearchgate.net This strategy has been used to synthesize a variety of compounds, including indanones and benzospirones from aryl-substituted cyclobutanones. researchgate.net
Radical-induced C–C bond cleavage is also a prevalent mechanism. rsc.org Iminyl radicals, generated from cyclobutanone oximes, can trigger a ring-opening C–C cleavage to produce cyano-substituted alkyl radicals. rsc.orgrsc.org These radicals can then be trapped by various molecules, demonstrating the synthetic utility of this cleavage pathway. rsc.orgrsc.org While this compound does not possess an oxime, similar radical-mediated cleavage could potentially be initiated at the α-carbon under appropriate conditions. An unprecedented Lewis acid-catalyzed synergistic cleavage of both C2-C3 bonds in 3-arylcyclobutanones has also been reported. researchgate.net
Ring-Opening Reactions
Transformations at the Carbonyl Group
The carbonyl group of the cyclobutanone ring is a key site of reactivity, characterized by its electrophilic carbon atom which readily undergoes attack by nucleophiles.
The carbonyl carbon in this compound is sp² hybridized and electron-deficient due to the high electronegativity of the oxygen atom, making it an excellent electrophile. youtube.com It reacts with a wide array of nucleophiles in a process known as nucleophilic addition. In this reaction, the nucleophile attacks the carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral intermediate where the carbon is sp³ hybridized. youtube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol. organic-chemistry.org
Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds, add irreversibly to the ketone. youtube.com Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon before the addition can occur. youtube.com For instance, the reduction of the ketone to the corresponding alcohol, 3-(3-Bromophenoxy)cyclobutan-1-ol, can be readily achieved using hydride-donating reagents.
Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.com NaBH₄ is a milder reagent and is typically used in alcoholic solvents like methanol or ethanol. masterorganicchemistry.comgoogle.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. rsc.org LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. lumenlearning.comgoogle.com
The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows this compound to form an enolate ion in the presence of a suitable base. bham.ac.uk Enolates are powerful nucleophiles and are crucial intermediates in many carbon-carbon bond-forming reactions. bham.ac.uk
The formation of an enolate is an acid-base reaction where a base removes an α-hydrogen. The choice of base and reaction conditions can determine which enolate is formed if the ketone is unsymmetrical. For this compound, the two α-carbons are equivalent. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as THF at low temperatures (e.g., -78 °C) ensures the rapid and complete conversion of the ketone to its lithium enolate. youtube.comlibretexts.orglibretexts.org Weaker bases, such as hydroxide or alkoxides, establish an equilibrium with only a small concentration of the enolate present. masterorganicchemistry.com
Once formed, the enolate anion is a resonance-stabilized species with negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com It can react with various electrophiles at the α-carbon, leading to alkylation, acylation, and other functionalization reactions. masterorganicchemistry.com
The carbonyl group of this compound can be converted into a variety of other functional groups. As discussed, reduction of the ketone leads to a secondary alcohol. sci-hub.se This alcohol can then undergo further reactions, such as substitution or elimination.
Oxidation of the ketone is not possible without breaking the ring structure. However, the ketone can be transformed into other functional groups such as imines or cyanohydrins. For example, reaction with a primary amine (R-NH₂) in the presence of an acid catalyst would yield an imine, through a nucleophilic addition followed by dehydration. youtube.com Similarly, the addition of hydrogen cyanide (HCN) across the carbonyl double bond, typically catalyzed by a base, results in the formation of a cyanohydrin. youtube.com
Reactivity of the Brominated Phenyl Moiety
The carbon-bromine bond on the phenyl ring provides a site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through transition-metal catalysis.
The bromine atom on the aromatic ring makes this compound an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions, which have revolutionized organic synthesis, typically involve a palladium, nickel, or copper catalyst to couple the aryl bromide with an organometallic reagent. organic-synthesis.comechemi.com
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orglibretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. organic-synthesis.comlibretexts.org
In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org
The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. Common catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine ligands. A base, such as sodium carbonate, potassium carbonate, or cesium fluoride, is required to activate the organoboron species for transmetalation. organic-chemistry.orgorganic-synthesis.com
Below is a representative table outlining typical conditions for a Suzuki-Miyaura coupling of an aryl bromide like this compound with phenylboronic acid.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|---|
| This compound | Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 °C | 3-(3'-Phenylphenoxy)cyclobutan-1-one |
| This compound | 4-Methylphenylboronic Acid | PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane/Water | 85 °C | 3-(3-(p-Tolyl)phenoxy)cyclobutan-1-one |
| This compound | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | PPh₃ | CsF | THF | 70 °C | 3-(3-Vinylphenoxy)cyclobutan-1-one |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur on the brominated ring of this compound, the ring must be activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. The subject molecule lacks such activating groups, making it unreactive towards SNAr under standard conditions. For unactivated aryl halides, extremely harsh conditions or the use of very strong nucleophiles would be required, which could lead to undesired side reactions.
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy ring, being part of an ether, is activated towards electrophilic aromatic substitution. The oxygen atom of the ether linkage is an ortho, para-directing group due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the intermediate carbocation. The bromine atom on the other ring will have a deactivating inductive effect, but its influence on the phenoxy ring's reactivity is expected to be minimal. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the ortho and para positions of the phenoxy ring.
Reactivity of the Ether Linkage
The diaryl ether linkage in this compound is generally stable under many reaction conditions. However, cleavage of diaryl ethers can occur under specific and often harsh conditions. Reductive cleavage can be achieved using strong reducing agents. Additionally, some transition metal-catalyzed reactions have been developed for the cleavage and functionalization of the C(Ar)–O bond in diaryl ethers, though these are not typically conditions used for the cross-coupling reactions mentioned above. Under the predicted conditions for the Heck, Sonogashira, Negishi, and Buchwald-Hartwig reactions, the ether linkage is expected to remain intact. The stability of the cyclobutanone ring under palladium catalysis is also a consideration, with some studies showing the potential for skeletal rearrangements, though this often requires specific catalysts and conditions.
Cascade and Tandem Reactions Involving Multiple Functional Groups
The bifunctional nature of this compound, possessing both a reactive ketone carbonyl group and a bromoaryl moiety, presents significant opportunities for the construction of complex molecular architectures through cascade or tandem reactions. Such processes, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for increasing molecular complexity in an efficient manner. While specific cascade reactions involving this exact molecule are not extensively documented, its structural motifs suggest several plausible and synthetically valuable transformations based on well-established chemical principles. These hypothetical pathways can lead to the formation of novel spirocyclic and fused-ring systems.
One potential cascade sequence could be initiated by a nucleophilic addition to the carbonyl group of the cyclobutanone ring. This initial reaction could then be followed by an intramolecular cyclization involving the bromoaryl group. For instance, the reaction of this compound with a suitable nucleophile could generate an intermediate that, under the appropriate conditions, undergoes an intramolecular C-C or C-heteroatom bond formation.
A particularly notable hypothetical cascade is a tandem olefination-intramolecular Heck reaction. The intramolecular Heck reaction is a powerful method for the formation of cyclic and polycyclic compounds from substrates containing both an aryl or vinyl halide and an alkene. wikipedia.org In this proposed sequence, the ketone functionality of this compound would first undergo an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce an alkene moiety. The resulting intermediate, now containing both the bromoaryl group and a tethered alkene, would be primed for an intramolecular Heck reaction. Palladium-catalyzed cyclization of this intermediate could lead to the formation of novel tricyclic structures, effectively stitching together the disparate parts of the original molecule in a single, elegant process. The regiochemical and stereochemical outcome of such a cyclization would be influenced by factors such as the length and nature of the tether connecting the alkene and the aryl halide, as well as the specific catalyst and reaction conditions employed. princeton.edu
Another plausible avenue for cascade reactivity involves the ring-opening of the cyclobutanone. Under certain conditions, such as Brønsted or Lewis acid catalysis, the strained four-membered ring can open, generating a reactive intermediate that can participate in subsequent cyclization events. researchgate.net For this compound, a cascade initiated by ring-opening could potentially be terminated by an intramolecular reaction involving the bromoaryl group, leading to the formation of unique bicyclic or bridged systems. The successful implementation of such a cascade would be highly dependent on the careful selection of reagents and conditions to control the desired reaction pathway and avoid competing side reactions. acs.org
The following table outlines a hypothetical tandem olefination-intramolecular Heck reaction starting from this compound, illustrating the potential for this molecule to serve as a precursor to complex polycyclic systems.
| Step | Reaction Type | Reactant(s) | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|---|---|
| 1 | Wittig Olefination | This compound | Methyltriphenylphosphonium bromide, n-Butyllithium | 3-(3-Bromophenoxy)-1-methylenecyclobutane | Conversion of the ketone to an exocyclic double bond. |
| 2 | Intramolecular Heck Reaction | 3-(3-Bromophenoxy)-1-methylenecyclobutane | Pd(OAc)₂, P(o-tol)₃, Et₃N | Spiro[chroman-4,1'-cyclobutane] | Palladium-catalyzed intramolecular cyclization to form a spirocyclic heterocycle. |
These examples, while speculative for this specific substrate, are grounded in established reactivity patterns of the constituent functional groups and highlight the potential of this compound as a versatile building block in the synthesis of complex molecules through cascade and tandem reaction strategies. Further research in this area could unveil novel and efficient routes to valuable chemical entities.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are vital for the complete assignment of all proton and carbon signals and for establishing the connectivity and stereochemistry of 3-(3-Bromophenoxy)cyclobutan-1-one.
Two-dimensional NMR experiments are powerful methods for determining the intricate details of a molecule's structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be expected to show correlations between the methine proton at the 3-position and the adjacent methylene (B1212753) protons of the cyclobutane (B1203170) ring. It would also show correlations between the methylene protons themselves.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals of the cyclobutane ring and the aromatic ring based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between the phenoxy group and the cyclobutane ring. For instance, correlations would be expected between the methine proton at C3 of the cyclobutane ring and the aromatic carbon C1' of the bromophenoxy group, as well as with the carbonyl carbon (C1) of the cyclobutanone (B123998).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the 3-bromophenoxy group with respect to the cyclobutane ring. For example, the presence or absence of a NOESY cross-peak between the methine proton at C3 and specific protons on the cyclobutane ring can help to establish a cis or trans configuration.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on analogous structures and general chemical shift knowledge, not experimental data for the target compound.)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |
| H1' | ~7.2 | ~115 | H2', H6' | C2', C3', C5', C1'' |
| H2' | ~7.0 | ~123 | H1', H4' | C1', C3', C4', C6' |
| H4' | ~7.3 | ~131 | H2', H5' | C2', C3', C5', C6' |
| H5' | ~7.1 | ~124 | H4', H6' | C1', C3', C4', C6' |
| H6' | ~6.9 | ~116 | H1', H5' | C1', C2', C4', C5' |
| H3 (CH) | ~4.5 | ~70 | H2, H4 | C1, C2, C4, C1' |
| H2, H4 (CH₂) | ~3.2-3.5 | ~45 | H3 | C1, C3 |
| C1 (C=O) | - | ~208 | - | H2, H3, H4 |
| C3' (C-Br) | - | ~122 | - | H2', H4' |
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about molecular conformation and packing. For this compound, ssNMR could be used to study the conformation of the cyclobutane ring, which is known to exist in a puckered conformation. ens-lyon.fr By analyzing the chemical shift anisotropy and dipolar couplings, it would be possible to gain insights into the specific puckering angle and the orientation of the substituent in the solid state.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. The resulting crystal structure would also reveal the conformation of the cyclobutane ring and the orientation of the 3-bromophenoxy substituent in the solid state, as well as any intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing. While no crystal structure for this compound is currently reported, X-ray analysis of other substituted cyclobutane derivatives has provided valuable insights into their solid-state conformations. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₉BrO), the expected monoisotopic mass would be approximately 223.9837 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a key signature for bromine-containing compounds.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Expected fragmentation pathways for this compound would likely involve cleavage of the ether bond, loss of the bromo-substituent, and fragmentation of the cyclobutane ring.
Table 2: Predicted HRMS Fragmentation of this compound (Note: These are hypothetical fragmentation patterns.)
| m/z (Fragment) | Possible Structure |
| 223/225 | [C₁₀H₉BrO]⁺ (Molecular ion) |
| 171/173 | [C₆H₄BrO]⁺ (Loss of cyclobutanone) |
| 155/157 | [C₆H₄Br]⁺ (Loss of phenoxy group) |
| 68 | [C₄H₄O]⁺ (Cyclobutenone fragment) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These methods are excellent for identifying functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the cyclobutanone ring, typically in the region of 1780-1800 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrational modes. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum.
Vibrational spectroscopy can also provide conformational insights, as the vibrational frequencies can be sensitive to the puckering of the cyclobutane ring and the orientation of the substituent. Studies on other cyclobutane derivatives have shown that the vibrational spectra can be used to distinguish between different conformers. dtic.mil
Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: These are general ranges and not specific experimental data.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Cyclobutanone) | Stretching | 1780 - 1800 |
| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 |
| C-O-C (Ether) | Symmetric Stretching | 1100 - 1050 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C-Br | Stretching | 600 - 500 |
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity and Stereochemical Assignment
Since this compound possesses a chiral center at the 3-position of the cyclobutane ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. ens-lyon.fr
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound would be expected to exhibit a CD spectrum with characteristic Cotton effects, particularly for the electronic transitions of the carbonyl chromophore and the aromatic chromophore. The sign and magnitude of these Cotton effects can be used to determine the absolute configuration of the chiral center, often through comparison with theoretical calculations or with the spectra of related compounds of known configuration.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum can be used to characterize chiral molecules and determine their enantiomeric purity.
The application of these chiroptical techniques would be crucial for any studies involving the synthesis or biological evaluation of the individual enantiomers of this compound.
Theoretical and Computational Chemistry of 3 3 Bromophenoxy Cyclobutan 1 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to characterizing the electronic structure, stability, and geometry of 3-(3-bromophenoxy)cyclobutan-1-one. These methods allow for the precise determination of molecular properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) is a powerful computational method for investigating the ground state properties of molecules like this compound. DFT studies typically focus on identifying the most stable conformations (conformers) and the energetic barriers between them. For this molecule, the key degrees of freedom include the puckering of the cyclobutane (B1203170) ring and the rotation around the C-O-C ether linkage.
The cyclobutane ring is known to adopt a non-planar, puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orglibretexts.org This puckering is characterized by a dihedral angle that, for an unsubstituted cyclobutane, is approximately 25°. libretexts.org The presence of a bulky 3-bromophenoxy substituent at the C3 position is expected to influence the ring's puckering angle and the relative stability of the axial versus equatorial placement of the substituent. DFT calculations can precisely model these conformers and determine their energy differences. nih.gov
For example, a study on 2-substituted cyclobutane derivatives using DFT calculations revealed that an equatorial position of the substituent modulates the conformational preference of the ring-puckering. nih.govacs.org In the case of this compound, two primary puckered conformers are anticipated: one with the 3-bromophenoxy group in an equatorial position and another with it in an axial position. DFT calculations would likely show that the equatorial conformer is energetically favored to minimize steric hindrance.
Furthermore, DFT can elucidate the electronic effects of the 3-bromophenoxy group on the cyclobutanone (B123998) ring. The electron-withdrawing nature of the bromine atom and the phenoxy group can influence the charge distribution and reactivity of the carbonyl group.
| Property | Equatorial Conformer | Axial Conformer |
| Relative Energy (kcal/mol) | 0.00 | 1.5 - 3.0 |
| Ring Puckering Angle (°) | 20 - 30 | 25 - 35 |
| Dipole Moment (Debye) | 2.5 - 3.5 | 2.0 - 3.0 |
| C=O Bond Length (Å) | ~1.21 | ~1.21 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high-accuracy benchmark for electronic properties and strain energy. For the cyclobutane core of the molecule, ring strain is a defining characteristic. This strain arises from two main sources: angle strain due to the C-C-C bond angles deviating from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms. libretexts.org
The total ring strain energy in cyclobutane is significant, estimated to be around 26 kcal/mol. libretexts.org Ab initio calculations can precisely quantify this strain energy. smu.eduarxiv.org High-level ab initio studies on cyclobutane have shown that the puckered D2d symmetry structure is the energy minimum, while the planar D4h structure represents the transition state for ring inversion. nih.gov The calculated inversion barrier is in excellent agreement with experimental values, highlighting the predictive power of these methods. nih.gov
For this compound, ab initio calculations could be used to:
Calculate Strain Energy: Determine the precise strain energy of the substituted ring, assessing the electronic and steric impact of the 3-bromophenoxy group. The presence of the sp2-hybridized carbonyl carbon and the bulky substituent would likely alter the strain energy compared to unsubstituted cyclobutane.
Determine Electronic Properties: Compute properties like ionization potential and electron affinity, which are crucial for understanding its behavior in redox reactions.
Analyze Bonding: Use methods like Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions that contribute to the stability of the puckered conformation. nih.gov
Table 2: Comparison of Strain Energies for Cycloalkanes (Source: Based on data from heats of combustion and computational studies)
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | ~27.5 | 9.2 |
| Cyclobutane | 4 | ~26.3 | 6.6 |
| Cyclopentane | 5 | ~6.2 | 1.2 |
| Cyclohexane | 6 | ~0 | 0 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.
The high ring strain of cyclobutanes and cyclobutanones makes them susceptible to ring-opening reactions, which can be initiated thermally, photochemically, or through catalysis. rsc.org Computational studies can elucidate the mechanisms of these transformations. For cyclobutanones, a common reaction is the ring-opening to form a biradical intermediate, which can then proceed to various products. arxiv.org
Recent research has focused on radical-induced ring-opening of cyclobutanone derivatives. nih.govrsc.org For instance, iminyl-radical-triggered C-C bond cleavage of cyclobutanone oximes has been shown to be an efficient method for generating distal cyano-substituted alkyl radicals. rsc.org Computational studies, often using DFT, can model these radical pathways, calculate the activation energies for C-C bond cleavage, and predict the regioselectivity of the ring opening. For this compound, cleavage can occur at the C1-C2 or C1-C4 bonds, and theoretical calculations can determine which pathway is energetically more favorable.
Transition-metal-catalyzed ring-opening is another important pathway. DFT calculations have been employed to understand the mechanism of rhodium- and nickel-catalyzed cycloadditions of cyclobutanones, which proceed via oxidative addition of a C-C bond to the metal center. nih.gov Such studies reveal that the reaction pathway involves steps like C-C bond oxidative addition, C=C bond insertion, and reductive elimination, and that the choice of metal catalyst can determine the reaction's selectivity. nih.gov
The 3-bromophenyl moiety of the molecule makes it a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. nrochemistry.com Computational chemistry plays a crucial role in understanding the complex catalytic cycles of these reactions.
A typical palladium-catalyzed Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. Mechanistic investigations, combining experimental techniques with computational methods, can provide deep insights into each step. uzh.ch
For a substrate like this compound, computational studies could address key questions:
Oxidative Addition: Model the oxidative addition of the aryl-bromine bond to a low-valent palladium(0) complex to form a Pd(II) intermediate. The calculations would determine the activation barrier for this step.
Transmetalation: Investigate the mechanism of boron-to-palladium transfer of an organic group from a boronic acid or ester. This step is often rate-determining and can be influenced by the choice of base and solvent. uzh.ch
Reductive Elimination: Calculate the energy barrier for the final step where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.
These studies help in optimizing reaction conditions and in the rational design of more efficient ligands and catalysts for challenging cross-coupling transformations. uzh.chprinceton.edu
Conformational Analysis and Interconversion Pathways via Molecular Dynamics and Molecular Mechanics
While quantum chemical methods provide highly accurate energetic and electronic information, they are computationally expensive for exploring the full conformational space of a flexible molecule over time. Molecular Dynamics (MD) and Molecular Mechanics (MM) are better suited for this purpose.
A synergistic approach combining experimental data (like NMR) with DFT, MD, and MM simulations provides a comprehensive picture of the conformational landscape. nih.govacs.org For this compound, MD simulations can model the dynamic behavior of the molecule in different environments, such as in the gas phase or in various solvents.
MD simulations can track the puckering motion of the cyclobutane ring and the rotation of the phenoxy group over time, revealing the pathways and time scales of interconversion between different conformers. acs.org By analyzing the simulation trajectories, one can identify the most populated conformational states and calculate the free energy barriers separating them. This information is crucial for understanding how the molecule's shape and flexibility influence its physical properties and biological activity. Molecular mechanics, using a classical force field, provides the potential energy function required for these large-scale simulations, with parameters often refined against higher-level quantum calculations to ensure accuracy.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and ab initio calculations allow for the in silico determination of spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand their electronic environments.
Computational Methodologies for Spectroscopic Prediction:
The prediction of spectroscopic parameters for a molecule like this compound typically employs DFT methods, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger). These calculations can predict a range of spectroscopic data, including:
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated. These predictions are invaluable for assigning peaks in experimental spectra and understanding the electronic environment of each atom. For this compound, computational models would predict distinct signals for the protons and carbons of the cyclobutanone ring and the bromophenoxy group. The puckered nature of the cyclobutane ring leads to different chemical environments for the axial and equatorial protons, which can be computationally resolved.
Infrared (IR) Spectra: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be computed. These predicted frequencies help in the assignment of experimental IR absorption bands. Key predicted vibrations for this molecule would include the characteristic carbonyl (C=O) stretch of the cyclobutanone ring, C-O-C ether stretches, C-Br stretching, and various C-H and aromatic C=C stretching and bending modes.
Comparison with Experimental Data:
A direct comparison between predicted and experimental spectra is the gold standard for structural verification. However, publicly available, peer-reviewed experimental spectroscopic data for this compound is scarce. In a typical research workflow, the compound would be synthesized and its NMR and IR spectra recorded. These experimental spectra would then be compared against the computationally predicted data. Discrepancies between the predicted and experimental values can often be reconciled by refining the computational model, for instance, by accounting for solvent effects.
To illustrate how such a comparison would be presented, a hypothetical data table is shown below. This table exemplifies the format and type of data that would be used in such an analysis.
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |
| ¹H NMR Chemical Shifts (δ, ppm) | ||
| Aromatic Protons | 7.1-7.5 | Data not available |
| Methine Proton (CH-O) | 4.8 | Data not available |
| Methylene (B1212753) Protons (CH₂) | 2.9-3.4 | Data not available |
| ¹³C NMR Chemical Shifts (δ, ppm) | ||
| Carbonyl Carbon (C=O) | 208 | Data not available |
| Aromatic Carbons | 115-158 | Data not available |
| Methylene Carbons (CH₂) | 45-50 | Data not available |
| IR Vibrational Frequencies (cm⁻¹) | ||
| C=O Stretch | 1785 | Data not available |
| C-O-C Stretch | 1230 | Data not available |
| C-Br Stretch | 680 | Data not available |
Analysis of Ring Strain Energy and its Influence on Reactivity
The four-membered ring of cyclobutanone is characterized by significant ring strain, which is a critical determinant of its structure and chemical reactivity. libretexts.orgstackexchange.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° and from torsional strain due to eclipsing interactions between adjacent C-H bonds. libretexts.org
Components of Ring Strain in this compound:
The total ring strain in cyclobutane is approximately 26 kcal/mol. nih.gov The introduction of a carbonyl group and a bulky substituent at the 3-position, as in this compound, modulates this strain. The primary contributors to the ring strain are:
Angle Strain (Baeyer Strain): The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. To partially alleviate torsional strain, the cyclobutane ring puckers, slightly reducing the bond angles further to around 88°. libretexts.org This deviation from the ideal angle creates substantial angle strain.
Torsional Strain (Pitzer Strain): In a planar cyclobutane, all adjacent C-H bonds would be fully eclipsed. The puckering of the ring reduces this torsional strain by staggering the hydrogen atoms to some extent, but significant eclipsing interactions remain. libretexts.org
Transannular Strain: This type of strain, resulting from steric crowding across the ring, is generally minimal in cyclobutane itself but can be influenced by substituents. The presence of the 3-(3-bromophenoxy) group will influence the preferred puckered conformation of the ring to minimize steric interactions.
Influence of Ring Strain on Reactivity:
The high ring strain in this compound is a key driver of its chemical reactivity. stackexchange.com The stored potential energy in the strained ring can be released in chemical reactions, providing a thermodynamic driving force. This influences several types of reactions:
Ring-Opening Reactions: The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under various conditions (e.g., thermal, photochemical, or transition-metal-catalyzed), leading to the formation of more stable, acyclic products.
Reactions at the Carbonyl Group: The reactivity of the carbonyl group can be influenced by the ring strain. For instance, addition reactions to the carbonyl carbon can lead to a change in hybridization from sp² to sp³, which can alter the ring strain. The stereochemical outcome of such additions is also influenced by the puckered conformation of the ring, with reagents often showing a preference for attack from the less sterically hindered face. Studies on 3-substituted cyclobutanones have shown high stereoselectivity in hydride reductions, a phenomenon rationalized by computational models that account for the transition state energies influenced by the ring's conformation.
Ring Expansions and Rearrangements: The relief of ring strain can drive various molecular rearrangements, such as the expansion of the four-membered ring to a less strained five- or six-membered ring system.
Summary of Strain Components in this compound
| Type of Strain | Description | Relevance to this compound |
| Angle Strain | Deviation of bond angles from the ideal 109.5° for sp³ carbons. | A major contributor to the overall ring strain due to the four-membered ring structure. |
| Torsional Strain | Strain arising from eclipsing interactions between bonds on adjacent atoms. | Partially relieved by ring puckering, but still a significant factor. |
| Steric Strain | Repulsive interactions when atoms or groups are forced into close proximity. | The 3-(3-bromophenoxy) substituent influences the ring conformation to minimize steric hindrance. |
Applications and Utility of 3 3 Bromophenoxy Cyclobutan 1 One in Chemical Sciences
Role as a Key Building Block in Complex Organic Synthesis
In the realm of organic synthesis, 3-(3-Bromophenoxy)cyclobutan-1-one serves as a foundational component for the construction of intricate molecular architectures. The inherent ring strain of the cyclobutane (B1203170) moiety, coupled with the reactivity of the ketone and the bromo-phenoxy group, provides multiple avenues for synthetic manipulation.
The chemical structure of this compound allows for its transformation into a variety of substituted cyclobutane derivatives. The ketone functionality can undergo nucleophilic addition, reduction, and olefination reactions, while the bromine atom on the phenyl ring is amenable to cross-coupling reactions, enabling the introduction of diverse substituents.
Methodologies for the synthesis of cyclobutane derivatives often involve [2+2] cycloadditions, which can be facilitated by photochemical or thermal activation. organic-chemistry.org For instance, the use of visible light photocatalysis with Ru(bipy)3Cl2 has been shown to promote the [2+2] enone cycloadditions of various aryl enones, leading to the formation of cyclobutane products with excellent diastereoselectivity. organic-chemistry.org Such strategies highlight the potential for converting simple precursors into complex cyclobutane structures.
Furthermore, C–H functionalization logic presents an alternative approach to creating unsymmetrical cyclobutane dimers. nih.govacs.org This method views the carbonyl group as a latent directing group for the direct and facially controlled installation of desired functionalities. acs.org The palladium-catalyzed C–H functionalization of cyclobutanes has demonstrated high efficiency in forming bis-phenylated products. acs.org
The inherent ring strain of cyclobutanes not only makes their formation challenging but also renders them highly useful in organic synthesis, as they can undergo ring-cleavage reactions under various conditions to yield more complex structures. researchgate.netbaranlab.org
Table 1: Selected Synthetic Transformations of Cyclobutane Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| [2+2] Enone Cycloaddition | Visible light, Ru(bipy)3Cl2 | Substituted Cyclobutanes |
| C–H Arylation | Pd(OAc)2, LiCl, 100 °C | Arylated Cyclobutanes |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs first generation catalyst, THF, 0 °C | Polycyclobutenes |
| Radical Cascade Reaction | Copper catalyst, NFSI (oxidant) | Functionalized Cyclobutenes |
This table is for illustrative purposes and showcases general reactions applicable to cyclobutane systems.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. ijcrcps.comresearchgate.net The strained four-membered ring of this compound can serve as a precursor to various heterocyclic systems through ring-expansion or rearrangement reactions.
The synthesis of heterocyclic compounds often involves the reaction of a precursor molecule with a nucleophile. beilstein-journals.org For example, the reaction of 3H-phenoxazin-3-ones with aromatic amines can lead to the formation of N,O-heterocycles. beilstein-journals.org While not directly involving this compound, this illustrates a general principle where a reactive carbonyl group can be a key site for initiating cyclization to form a heterocycle.
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules, including heterocycles, in a single step. nih.gov The reactivity of the ketone in this compound could potentially be harnessed in MCRs to construct novel heterocyclic scaffolds.
Chirality is a critical aspect of drug design and development, as different enantiomers of a drug can have vastly different biological activities. nih.govnih.gov The cyclobutane framework of this compound can serve as a scaffold for the synthesis of chiral molecules. Asymmetric synthesis aims to convert an achiral starting material into a chiral product. nih.gov
The generation of a chiral center can be achieved through various methods, including the use of chiral catalysts or auxiliaries. ramauniversity.ac.in For instance, an asymmetric sulfa-Michael/aldol (B89426) cascade reaction has been developed for the chiral synthesis of spirooxindoles containing a tetrahydrothiophene moiety, demonstrating the creation of multiple stereocenters in a controlled manner. rsc.org While this example does not directly use this compound, it showcases a relevant strategy for generating chirality in cyclic systems.
The ketone group in this compound provides a handle for introducing chirality. Asymmetric reduction of the ketone or diastereoselective addition of a chiral nucleophile could lead to the formation of enantioenriched cyclobutanol derivatives, which are valuable chiral building blocks.
Potential in Materials Science and Polymer Chemistry
The unique properties of the cyclobutane ring, including its inherent strain, make it an interesting component for the design of novel materials and polymers.
Ring-opening polymerization (ROP) is a powerful technique for the synthesis of polymers from cyclic monomers. nih.gov The strain energy of the cyclobutane ring makes it a potential candidate for ROP. Specifically, ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has been shown to be a viable method for producing polycyclobutenes. nih.gov
While this compound itself is not a cyclobutene, it can be chemically modified to introduce a double bond, making it a suitable monomer for ROMP. For example, a Wittig reaction on the ketone could introduce an exocyclic double bond, or elimination reactions could form an endocyclic double bond.
Another approach to the polymerization of cyclobutane derivatives involves palladium-catalyzed ring-opening polymerization of cyclobutanols through C(sp3)–C(sp3) bond cleavage, which results in the formation of polyketone materials. nih.gov This suggests that derivatives of this compound, after reduction of the ketone to an alcohol, could potentially be used in similar polymerization processes.
Table 2: Potential Polymerization Pathways for Derivatives of this compound
| Polymerization Method | Monomer Prerequisite | Resulting Polymer |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclobutene derivative | Polycyclobutene |
| Pd-Catalyzed Ring-Opening Polymerization | Cyclobutanol derivative | Polyketone |
This table outlines potential routes based on established polymerization methods for related cyclobutane structures.
The presence of both the bromo-phenoxy group and the ketone functionality in this compound allows for extensive functionalization, which is crucial for the design of advanced materials with tailored properties. The bromine atom can be utilized in cross-coupling reactions to attach various organic moieties, thereby modifying the electronic and photophysical properties of the resulting material.
Donor-acceptor cyclobutanes have been shown to undergo ring-opening reactions with electron-rich arenes, thiols, and selenols, providing a method for incorporating the cyclobutane unit into larger molecular structures. acs.org This type of reactivity could be exploited to create novel materials with interesting optical or electronic properties.
Furthermore, the functionalization of cyclobutane rings is a key strategy in the synthesis of biologically active molecules and can be applied to the development of new materials for biomedical applications. morressier.com The ability to introduce a variety of functional groups onto the cyclobutane scaffold of this compound opens up possibilities for its use in areas such as drug delivery systems or as a component in biocompatible polymers.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 3-(3-Bromophenoxy)cyclobutan-1-one and its analogs. While classical approaches such as Williamson ether synthesis between 3-bromophenol (B21344) and a suitable 3-halocyclobutanone derivative are feasible, newer strategies could offer significant advantages.
Exploration of Asymmetric Synthesis and Chiral Auxiliaries
While this compound itself is achiral, it serves as an excellent precursor for the synthesis of chiral molecules, particularly chiral cyclobutane-containing alcohols via reduction of the ketone. Future work should explore the enantioselective reduction of the carbonyl group. This can be achieved using chiral catalysts or, more classically, through the use of chiral auxiliaries.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com In this context, the substrate could be derivatized to include an auxiliary, followed by a diastereoselective reduction of the ketone, and subsequent cleavage of the auxiliary to yield an enantiomerically enriched alcohol. wikiwand.comresearchgate.net Common auxiliaries that could be explored for reactions involving cyclobutane (B1203170) precursors include Evans oxazolidinones and camphor-derived auxiliaries. wikipedia.orgresearchgate.net Investigating various chiral amino alcohols as precursors for chiral reducing agents also presents a viable path for achieving high enantioselectivity. rsc.org
Table 1: Examples of Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Auxiliary Class | Potential Application |
|---|---|---|
| Evans Oxazolidinone | Oxazolidinone | Control of stereocenters in aldol (B89426) or alkylation reactions of related precursors. wikipedia.org |
| Camphorsultam | Sulfonamide | Directing group for diastereoselective transformations. |
| (S)-Proline | Amino Acid | Organocatalyst for asymmetric reactions. |
Unveiling New Reactivity Patterns and Unexpected Transformations
The reactivity of this compound is dictated by its constituent functional groups: the ketone, the ether, the bromophenyl group, and the strained four-membered ring. Future research should aim to systematically explore the interplay between these groups to uncover novel chemical transformations.
Key areas of investigation include:
Ketone Chemistry: Standard transformations like Wittig reactions, Baeyer-Villiger oxidation to form a lactone, and various nucleophilic additions could be explored. The influence of the bulky 3-phenoxy substituent on the stereochemical outcome of these reactions would be of particular interest.
Aromatic Ring Functionalization: The bromo-substituent is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This would allow for the synthesis of a large library of derivatives with diverse functionalities.
Ring-Strain Driven Reactions: The inherent strain of the cyclobutane ring could be harnessed to drive unique rearrangements or ring-opening reactions under thermal or photochemical conditions, potentially leading to novel molecular scaffolds. rsc.org Studies on the reactivity of related cyclopropenes and cyclobutanes show that substituents have a dramatic effect on stability and reaction rates. nih.gov
Ether Linkage Stability: The stability of the phenoxy-cyclobutane ether linkage under various reaction conditions (acidic, basic, oxidative, reductive) needs to be established to understand the molecule's synthetic utility fully.
Integration with Flow Chemistry and Automated Synthesis
Transitioning the synthesis of this compound and its derivatives from traditional batch processes to continuous flow chemistry presents a significant opportunity for process intensification and improved safety. spirochem.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is especially beneficial for highly exothermic or fast reactions. amt.ukresearchgate.net
Potential advantages for this specific compound include:
Enhanced Safety: The handling of potentially hazardous reagents could be made safer due to the small reaction volumes within the flow reactor. researchgate.net
Scalability: Flow processes are often easier to scale up linearly compared to batch reactions, facilitating production for further studies. spirochem.com
Process Control: Precise control over reaction conditions can lead to higher yields, improved selectivity, and cleaner reaction profiles, minimizing the need for extensive purification. amt.uk
Automated synthesis platforms, when coupled with flow reactors, could enable high-throughput screening of reaction conditions and rapid library synthesis of derivatives for structure-activity relationship studies. vapourtec.combeilstein-journals.org
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Cross-Coupling Reaction
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |
| Safety | Handling of large quantities of reagents and solvents. | Small reactor volumes enhance safety. researchgate.net |
| Scalability | Non-linear; requires re-optimization at each scale. | Linear scalability by running the system for a longer time or "numbering-up". spirochem.com |
| Mixing | Can be inefficient, leading to side products. | Efficient and rapid mixing, improving reaction consistency. |
| Automation | Complex to fully automate. | Easily integrated with automated pumps, sensors, and collection systems. vapourtec.com |
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling, such as Density Functional Theory (DFT), can be applied to:
Predict Reactivity: Model reaction pathways and transition states to predict the most likely sites of reaction and the feasibility of proposed transformations. nih.gov
Understand Stereoselectivity: In the context of asymmetric synthesis, modeling can elucidate the origins of stereocontrol by analyzing the interactions between the substrate, catalyst, and reagents.
Optimize Reaction Conditions: By simulating reactions under different conditions, computational models can help identify optimal parameters before extensive experimental work is undertaken, saving time and resources.
Elucidate Mechanisms: For any unexpected transformations that are discovered, computational studies can be invaluable in deciphering the underlying reaction mechanism.
By integrating these advanced computational approaches, researchers can accelerate the exploration of the chemical space around this compound, leading to more rational and efficient discovery of new reactions and molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
